molecular formula C11H9F3O B13568725 1-(3-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde

1-(3-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde

Cat. No.: B13568725
M. Wt: 214.18 g/mol
InChI Key: XWOCZLCSPVKPBM-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring substituted with a trifluoromethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of an alkene with a carbene or carbenoid to form the cyclopropane ring . The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to handle the reactive intermediates. The process may also include purification steps such as distillation or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed:

    Oxidation: Formation of 1-(3-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid.

    Reduction: Formation of 1-(3-(Trifluoromethyl)phenyl)cyclopropane-1-methanol.

    Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoromethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and interaction within biological systems .

Comparison with Similar Compounds

  • 1-(3-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid
  • 1-(3-(Trifluoromethyl)phenyl)piperazine
  • 1-(3-(Trifluoromethyl)phenyl)-2-propanone

Uniqueness: 1-(3-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde is unique due to the presence of both the trifluoromethyl group and the aldehyde functional group on a cyclopropane ring. This combination imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C11H9F3O

Molecular Weight

214.18 g/mol

IUPAC Name

1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C11H9F3O/c12-11(13,14)9-3-1-2-8(6-9)10(7-15)4-5-10/h1-3,6-7H,4-5H2

InChI Key

XWOCZLCSPVKPBM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C=O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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